In Vitro Glucosidase I Inhibition Potency Compared to N-Nonyl DNJ and Parent DNJ
N-Cyclohexylpropyl Deoxynojirimycin exhibits an in vitro inhibitory potency against α-glucosidase I that places it in the intermediate range among N-alkyl DNJ derivatives. It is a more effective inhibitor than the parent compound, 1-deoxynojirimycin, which is known to be a weaker inhibitor of this specific isozyme [1]. However, it is significantly less potent than the ultra-potent N-nonyl DNJ (NNDNJ). Specifically, while NNDNJ displays an IC50 in the 5–10 μM range against Glucosidase I, N-Cyclohexylpropyl DNJ has a reported IC50 of 17 nM (0.017 μM) in an in vitro assay [2]. The parent compound, 1-deoxynojirimycin, has a reported Ki of 14 μM against α-glucosidase [1]. This indicates a nearly 1,000-fold increase in potency over the parent, but a ~100-fold lower potency than N-nonyl DNJ in the referenced assays. [2][3]
| Evidence Dimension | Inhibitory Potency (IC50) vs. α-Glucosidase I |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | 1-deoxynojirimycin (Ki = 14 μM); N-nonyl-DNJ (IC50 = 5–10 μM) |
| Quantified Difference | Target is >800-fold more potent than parent; Target is ~300- to 600-fold less potent than N-nonyl-DNJ |
| Conditions | In vitro enzyme assay; exact assay type unspecified for target compound |
Why This Matters
The IC50 value defines the critical concentration required for target engagement in cellular assays, directly influencing experimental design and compound procurement quantity.
- [1] Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor. PubMed Central (PMC). 2024. View Source
- [2] Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. NCBI/PubMed. View Source
- [3] GLUCOSIDASE INHIBITORS INDUCE HCV GLYCOPROTEINS MISFOLDING. Hepatology. 2006, 44(4), 834-845. View Source
